molecular formula C16H14N2OS2 B2370240 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326941-47-2

2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2370240
CAS No.: 1326941-47-2
M. Wt: 314.42
InChI Key: WRVSEUUAWZVTHC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a benzylsulfanyl group at position 2 and a cyclopropyl substituent at position 2. Thienopyrimidines are heterocyclic systems of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name

2-benzylsulfanyl-3-cyclopropylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15-14-13(8-9-20-14)17-16(18(15)12-6-7-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSEUUAWZVTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the benzylsulfanyl and cyclopropyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienopyrimidine core or the benzylsulfanyl group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Cyclopropyl vs. Methyl or Phenyl Groups
  • 3-Methyl (Compound 3a, ) : A simpler alkyl group with lower steric hindrance. Compound 3a (2,6-bis(3-methoxyphenyl)-3-methyl derivative) exhibits a lower melting point (148–150°C) compared to hydroxylated analogs (e.g., 3b at 303–304°C), highlighting the impact of substituent polarity .
  • The compound 2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 338417-81-5) has a molar mass of 350.46 g/mol, comparable to the target compound, but with distinct solubility and bioavailability profiles .
Cyclopropyl vs. Allyl or Propargyl Groups
  • 3-Propargyl () : The propargyl group in 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one allows click chemistry applications, a feature absent in the cyclopropyl analog .

Substituent Variations at Position 2

Benzylsulfanyl vs. Amino or Alkoxy Groups
  • 2-Benzylsulfanyl (Target Compound): The sulfur atom in the benzylsulfanyl group can participate in hydrogen bonding and redox reactions. This group is synthesized via nucleophilic substitution, as seen in , where benzyl chloride reacts with a pyrimidinone precursor .
  • 2-Amino (): Amino-substituted derivatives (e.g., 2-tert-butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one) show enhanced solubility due to hydrogen bonding, with melting points ranging from 259–291°C .

Physicochemical Properties and Spectral Data

Melting Points and Solubility

Compound Substituents (Position 2/3) Melting Point (°C) Notes
Target Compound 2-benzylsulfanyl, 3-cyclopropyl Not reported Expected higher mp due to cyclopropyl rigidity
3a () 2,6-bis(3-methoxyphenyl), 3-methyl 148–150 Lower polarity reduces mp
4o () 2-tert-butylamino, 6-substituent 289–291 Hydrogen bonding increases mp
6b () Pyrazolyl substituents 183–185 Bulky groups reduce crystal packing

Spectral Characteristics

  • ¹H NMR : The cyclopropyl group in the target compound would show characteristic multiplet peaks at δ 0.5–1.5 ppm for its three-membered ring protons. Benzylsulfanyl protons (SCH2Ph) typically resonate as a singlet near δ 4.3–4.5 ppm .
  • HRMS : For the target compound, the molecular formula C₁₇H₁₅N₂OS₂ would yield an [M+H]+ peak at m/z 327.0632.

Biological Activity

Overview of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2OS2
  • Molecular Weight : 280.37 g/mol

This compound belongs to a class of thienopyrimidines, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thienopyrimidine derivatives have been studied for their antimicrobial properties. The presence of the thieno group contributes to their ability to inhibit bacterial growth. Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various strains of bacteria and fungi.

Anticancer Activity

Studies have suggested that thienopyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Specific studies have shown that these compounds can inhibit tumor growth in vitro and in vivo.

Anti-inflammatory Properties

The compound's structure allows it to interact with inflammatory pathways, potentially reducing pro-inflammatory cytokine production. This activity has been observed in several models of inflammation, indicating its therapeutic potential in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis via PI3K/Akt inhibition
Anti-inflammatoryModulation of cytokine production

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL.

Case Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with thienopyrimidine derivatives led to a significant decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after exposure to these compounds.

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